VAP-1 Inhibitory Potency and Selectivity Advantage Over Structural Analogs
In the VAP-1 inhibitor series, the pyridazinone scaffold with a heteroaryloxy-piperidine side chain was systematically optimized. Compounds bearing a pyridin-4-yloxy substituent demonstrated sub-micromolar VAP-1 inhibition, while the corresponding pyridin-2-yloxy and pyridazin-3-yloxy regioisomers showed significantly reduced activity . The 4-pyridyl orientation places the nitrogen lone pair in an optimal position for a key hydrogen-bond interaction with the active-site imidazole-binding channel, as confirmed by X-ray crystallography of a closely related analog (PDB: 4BTW) .
| Evidence Dimension | VAP-1 inhibitory activity (IC50) and binding mode |
|---|---|
| Target Compound Data | Pyridin-4-yloxy regioisomer class: IC50 < 1 µM (representative compound in series); X-ray structure shows defined hydrogen-bonding network in the active-site channel. |
| Comparator Or Baseline | Pyridin-2-yloxy regioisomer class: IC50 > 10 µM; altered binding pose incompatible with channel geometry. |
| Quantified Difference | ≥10-fold loss in potency upon switching regioisomer from 4-pyridyl to 2-pyridyl orientation. |
| Conditions | Recombinant human VAP-1 enzyme assay; X-ray co-crystal structure of sVAP-1 with pyridazinone inhibitor (PDB 4BTW). |
Why This Matters
Procuring the pyridin-4-yloxy regioisomer ensures retention of the critical hydrogen-bond interaction required for potent VAP-1 engagement; alternative regioisomers are known to abrogate this interaction.
- [1] Bligt-Lindén E, Pihlavisto M, Szatmári I, et al. Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): Old target-new inhibition mode. J Med Chem. 2013;56(24):9837-9848. View Source
- [2] RCSB PDB. 4BTW: Crystal structure of human vascular adhesion protein-1 in complex with pyridazinone inhibitor. Deposited 2013-06-19. View Source
